1,3-Bis(5-methyl-1,2-oxazol-3-yl)urea
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Overview
Description
1,3-Bis(5-methyl-1,2-oxazol-3-yl)urea: is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with a suitable urea derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazole derivatives .
Scientific Research Applications
Chemistry: 1,3-Bis(5-methyl-1,2-oxazol-3-yl)urea is used as an intermediate in the synthesis of various chemical compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for developing new drugs and therapeutic agents .
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers are exploring its use in treating various diseases, including infections, cancer, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1,3-Bis(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or medicinal application being studied .
Comparison with Similar Compounds
5-Methyl-1,2-oxazole-3-carboxylic acid: A precursor in the synthesis of 1,3-Bis(5-methyl-1,2-oxazol-3-yl)urea.
1,3-Bis(5-methyl-1,2-oxazol-3-yl)thiourea: A similar compound with a thiourea group instead of a urea group.
3-Ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea: A related compound with an ethyl group instead of a second oxazole ring.
Uniqueness: this compound is unique due to its dual oxazole rings, which confer specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C9H10N4O3 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
1,3-bis(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C9H10N4O3/c1-5-3-7(12-15-5)10-9(14)11-8-4-6(2)16-13-8/h3-4H,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
DEBZKYPAISKKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
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